Methyl 3-bromo-4-methylpicolinate
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Overview
Description
Methyl 3-bromo-4-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of picolinic acid, featuring a bromine atom at the 3-position and a methyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 4-methylpyridine followed by esterification. The process typically includes the following steps:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position, forming 3-bromo-4-methylpyridine.
Esterification: The resulting 3-bromo-4-methylpyridine is then reacted with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted picolinates and pyridines, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Methyl 3-bromo-4-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science:
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-methylpicolinate
- Methyl 3-iodo-4-methylpicolinate
- Methyl 3-fluoro-4-methylpicolinate
Uniqueness
Methyl 3-bromo-4-methylpicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,1-2H3 |
InChI Key |
BGUKNUUIAIMPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC)Br |
Origin of Product |
United States |
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